molecular formula C17H21N3O3S2 B7534591 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea

Cat. No. B7534591
M. Wt: 379.5 g/mol
InChI Key: QMRGIZPAJLPSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTU is a thiourea derivative that has been shown to have antioxidant and anti-inflammatory properties.

Scientific Research Applications

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea has also been shown to have protective effects against oxidative stress and inflammation-induced tissue damage.

Mechanism of Action

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and oxidative stress. 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects
1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea in lab experiments is its relatively low cost and easy availability. 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea is also stable and has a long shelf life, making it a convenient reagent for experimental use. However, one limitation of using 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea. One potential area of investigation is its use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the antioxidant and anti-inflammatory effects of 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea.

Synthesis Methods

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea can be synthesized by reacting 4-methyl-3-nitrobenzenesulfonyl chloride with dimethylsulfamide, followed by reaction with 3-methoxyaniline in the presence of a base. The resulting product is then treated with thionyl chloride and ammonium thiocyanate to yield 1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea.

properties

IUPAC Name

1-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12-8-9-14(11-16(12)25(21,22)20(2)3)19-17(24)18-13-6-5-7-15(10-13)23-4/h5-11H,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGIZPAJLPSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea

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